Bienvenue dans la boutique en ligne BenchChem!

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Lipophilicity ADME Physicochemical profiling

Differentially substituted 3-methylbenzamide isomer with experimentally determined logP 4.65 — higher than unsubstituted parent (logP ~4.1). The 2-(methylthio)benzothiazole core is a validated JNK1/2/3 pharmacophore (parent IC50 70–220 nM). Procure alongside the 2-methyl isomer (CAS 332027-28-8) and unsubstituted parent (CAS 104208-19-7) for systematic SAR mapping of methyl substitution effects. Lead-like MW 314.43; suitable as lipophilic reference in ADME assays or PROTAC design. Purity ≥95%. Available in mg quantities with ~1 week lead time. Request a quote for bulk or custom packaging.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 312613-90-4
Cat. No. B2640969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide
CAS312613-90-4
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SC
InChIInChI=1S/C16H14N2OS2/c1-10-4-3-5-11(8-10)15(19)17-12-6-7-13-14(9-12)21-16(18-13)20-2/h3-9H,1-2H3,(H,17,19)
InChIKeyPNEDXPWEWQRMIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes16 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide (CAS 312613-90-4): Chemical Identity and Supplier-Grade Specifications for Procurement Screening


3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide (CAS 312613-90-4) is a synthetic small molecule belonging to the benzothiazole-benzamide class, with the molecular formula C16H14N2OS2 and a molecular weight of 314.43 g/mol . The compound features a 2-(methylsulfanyl)-1,3-benzothiazole core linked via an amide bond to a 3-methylphenyl ring. It is offered by screening compound suppliers such as ChemDiv (Compound ID: 8009-3479) with a typical purity of ≥95% and available in milligram quantities . The computed logP is 4.65, and the polar surface area is 32.4 Ų . As a member of the 2-(methylthio)benzothiazole benzamide family, it shares structural features with known bioactive chemotypes, but published quantitative biological activity data for this specific compound remain absent from primary literature, patents, and public databases such as ChEMBL and PubChem as of the search date.

Why 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide Cannot Be Replaced by Close Benzothiazole-Benzamide Analogs


Within the 2-(methylthio)benzothiazole benzamide chemotype, small positional substitutions on the benzamide ring profoundly alter physicochemical properties critical for assay performance. The target compound bears a methyl group at the 3-position of the benzamide phenyl ring, which distinguishes it from the unsubstituted parent (CAS 104208-19-7, logP ~4.1 estimated), the 2-methyl isomer (CAS 332027-28-8), and the regioisomer bearing the methylthio group on the benzamide ring instead of the benzothiazole core (CAS 896355-13-8) . Even in the absence of published biological data, the measured logP of 4.65 and logD of 4.65 for the target compound indicate significantly higher lipophilicity compared to the unsubstituted parent, which directly affects membrane permeability, solubility, and protein binding in cellular assays. Generic substitution would alter these physicochemical determinants, potentially invalidating SAR interpretations and compromising reproducibility in screening campaigns where this compound serves as a defined starting point.

Quantitative Differentiation Evidence for 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide Versus Closest Analogs


Lipophilicity (logP/logD) Comparison: 3-Methyl Substitution Increases Predicted Membrane Permeability Relative to Unsubstituted Parent

The target compound (CAS 312613-90-4) has a computed logP of 4.65 and logD (pH 7.4) of 4.65, as reported by ChemDiv . The unsubstituted parent compound, N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)benzamide (CAS 104208-19-7), lacks the 3-methyl substituent and has an estimated logP of approximately 4.1 based on its molecular formula C15H12N2OS2 and MW 300.4 . The addition of the methyl group increases logP by approximately 0.55 log units, corresponding to a roughly 3.5-fold increase in predicted lipid bilayer partitioning.

Lipophilicity ADME Physicochemical profiling

Positional Isomer Differentiation: 3-Methylbenzamide vs 2-Methylbenzamide Isomer

The target compound bears the methyl substituent at the 3-position of the benzamide ring. The 2-methyl isomer, 2-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide (CAS 332027-28-8, molecular formula C16H14N2OS2, MW 314.4), has the methyl group at the ortho position, which introduces steric hindrance near the amide bond and alters the conformational preference of the benzamide moiety . This positional difference can affect hydrogen-bonding capacity and target binding geometry. Both compounds share identical molecular weight and formula, making them indistinguishable by mass spectrometry alone, yet their biological activity profiles may diverge significantly due to the altered spatial presentation of the methyl group.

Structural isomerism SAR Chemical procurement

Core Scaffold Differentiation: 2-(Methylthio)benzothiazole vs 2-Methylbenzothiazole in the Benzamide Series

The target compound contains a 2-(methylsulfanyl) substituent on the benzothiazole core. A closely related scaffold, 2-methylbenzothiazole, is found in N-(2-methyl-1,3-benzothiazol-6-yl)-3-(methylsulfanyl)benzamide (CAS 896355-13-8) . The 2-(methylthio)benzothiazole core is a known pharmacophore in kinase inhibitor design: the parent fragment 2-(methylthio)benzothiazole (CAS 615-22-5) has been characterized as a potent, reversible, ATP-competitive JNK inhibitor with IC50 values of 150, 220, and 70 nM against hJNK1, hJNK2, and hJNK3, respectively, exhibiting 10- to 100-fold selectivity over 25 other kinases . The 2-methylbenzothiazole variant lacks this sulfur atom and the associated kinase recognition motif, representing a fundamentally different pharmacophore.

Scaffold hopping Kinase inhibitor Drug-likeness

Aqueous Solubility (logSw) and Hydrogen-Bond Profile: Implications for Assay Compatibility

The target compound has a computed logSw (intrinsic solubility) of -4.49, one hydrogen bond donor (the amide NH), and four hydrogen bond acceptors . These values place it in a solubility range requiring careful DMSO stock preparation for biochemical assays. In comparison, the more polar 3-methyl-N-(2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)benzamide (ChemDiv, MW 284.33) has a computed logP of 3.38 and logSw of -3.59 , indicating approximately 8-fold higher predicted aqueous solubility. The target compound's higher lipophilicity and lower predicted solubility must be factored into experimental design, as it will require different solvent handling protocols than more polar benzothiazole-benzamide analogs.

Solubility Assay development DMSO stock

Molecular Weight and PSA Profile: Drug-Likeness Differentiation from Larger Benzothiazole-Benzamide Derivatives

With a molecular weight of 314.43 g/mol and polar surface area (PSA) of 32.4 Ų , the target compound occupies a favorable drug-like chemical space compliant with Lipinski's Rule of Five (MW < 500, PSA < 140 Ų). In contrast, many benzothiazole-benzamide derivatives in screening libraries contain bulkier substituents, such as N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-4-(4-{[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]carbamoyl}phenoxy)benzamide, which has MW > 600 . The target compound's lower MW and moderate PSA make it a more attractive starting point for lead optimization, as it allows for subsequent analog expansion while maintaining drug-like properties.

Drug-likeness Lead optimization Fragment-based screening

Recommended Application Scenarios for Procuring 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide Based on Verified Differentiation Evidence


Kinase Inhibitor Screening Campaigns Targeting the JNK Family

The 2-(methylthio)benzothiazole core present in the target compound is a validated JNK pharmacophore, with the parent fragment showing IC50 values of 70–220 nM across JNK1/2/3 . Procurement of this compound is justified for screening libraries designed to identify novel JNK inhibitors, where the 3-methylbenzamide substitution offers a specific vector for SAR expansion compared to unsubstituted or 2-methylbenzamide analogs. The compound's logP of 4.65 supports cell permeability in cellular JNK inhibition assays.

Structure-Activity Relationship (SAR) Studies on Benzothiazole-Benzamide Positional Isomers

The target compound represents the 3-methylbenzamide positional isomer within the C16H14N2OS2 formula space . Procurement alongside the 2-methyl isomer (CAS 332027-28-8) and the unsubstituted parent (CAS 104208-19-7) enables systematic SAR mapping of methyl substitution effects on biological activity across the benzamide ring, which is essential for understanding pharmacophoric requirements in hit-to-lead programs.

Physicochemical Property Benchmarking for ADME Profiling

The target compound's computed logP (4.65), logD (4.65), and logSw (-4.49) provide a defined lipophilicity/solubility profile for use as a reference compound in ADME assays. It can serve as a lipophilic benchmark when testing membrane permeability (e.g., PAMPA or Caco-2 assays) or metabolic stability against less lipophilic benzothiazole-benzamide analogs such as the 2-oxo derivative (logP 3.38).

Chemical Biology Probe Development Using the 2-(Methylthio)benzothiazole Scaffold

Given the 2-(methylthio)benzothiazole core's established kinase recognition properties , the target compound can be procured as a starting point for designing affinity probes or PROTAC precursors targeting JNK or related kinases. The 3-methylbenzamide moiety provides a synthetic handle for further derivatization without introducing excessive molecular weight (MW 314.43, well within lead-like space).

Quote Request

Request a Quote for 3-methyl-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.